Benzyl 2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl(methyl)carbamate
Description
Benzyl 2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl(methyl)carbamate (CAS: 672310-23-5) is a chiral carbamate derivative featuring a 3-hydroxypyrrolidine moiety linked to a phenylethyl-methyl backbone. This compound is cataloged under the identifier OR-8558 by Combi-Blocks, Inc., with a purity of 95% . The stereochemical descriptor (1S,3'S) indicates its specific configuration, which may influence biological activity and synthetic utility .
Properties
IUPAC Name |
benzyl N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJCJEOBWAOPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Solvents : Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF), which facilitate the reactions by improving reactant solubility and reaction rates.
- Temperature and pH : Careful control of temperature and pH is essential to optimize yields and minimize side reactions.
Synthesis Pathway Summary
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Hydroxypyrrolidine formation | Pyrrolidine derivatives | Controlled temperature and pH |
| 2 | Carbamate formation | Methyl isocyanate or methyl chloroformate | Basic conditions, controlled temperature |
| 3 | Final coupling | Benzyl chloroformate | Basic conditions, controlled temperature |
Chemical Reactivity and Stability
This compound exhibits chemical reactivity primarily through its carbamate and hydroxypyrrolidine groups. The carbamate group can undergo hydrolysis in acidic or basic conditions, leading to the formation of the corresponding amine and alcohol. The hydroxypyrrolidine component can participate in nucleophilic substitutions, potentially forming derivatives with enhanced pharmacological properties.
Applications and Biological Relevance
This compound has potential applications in medicinal chemistry, particularly in neuropharmacology. The hydroxypyrrolidine moiety suggests interactions with biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The benzyl ester group may enhance lipophilicity, improving membrane permeability and bioavailability.
Chemical Reactions Analysis
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
(2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’s,3s)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxypyrrolidinyl group is known to interact with enzymes and receptors, modulating their activity. The phenylethyl group contributes to the compound’s binding affinity and specificity. The methylcarbamic acid benzyl ester moiety plays a role in the compound’s stability and solubility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and commercial attributes of the target compound and related derivatives from the Combi-Blocks catalog:
Key Observations:
- Hydroxylated Pyrrolidine vs. Pyrrolidinone: The target compound’s 3-hydroxypyrrolidine group contrasts with OR-2166’s lactam (pyrrolidinone) structure.
- Carbamate vs. Piperazine Scaffolds : The piperazine derivative OR-5920 lacks a carbamate group but features a six-membered ring with two nitrogen atoms, enabling diverse interactions with biological targets like G protein-coupled receptors (GPCRs) .
- Side Chain Variations : LD-0839 shares the carbamate functionality but incorporates an isopropylcarbamoyl group, which may alter pharmacokinetic properties compared to the target compound’s phenylethyl-methyl substituent .
Biological Activity
Benzyl 2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl(methyl)carbamate is a synthetic compound with significant potential in medicinal chemistry, particularly within neuropharmacology. This article explores its biological activity, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 354.44 g/mol. Its structure features a hydroxypyrrolidine moiety, a phenylethyl group, and a carbamate functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.44 g/mol |
| Key Functional Groups | Hydroxypyrrolidine, Phenylethyl, Carbamate |
Mechanisms of Biological Activity
Research indicates that this compound interacts with various receptors in the central nervous system (CNS). The hydroxypyrrolidine group is known to modulate enzyme activity related to neurotransmitter systems, while the phenylethyl component enhances binding affinity and specificity for certain receptors.
Neuropharmacological Effects
- Neurotransmitter Interaction : The compound has been shown to influence neurotransmitter release and uptake, potentially impacting conditions such as anxiety and depression.
- Cytotoxicity Studies : In vitro studies have demonstrated that it exhibits low cytotoxicity against human cell lines, suggesting a favorable safety profile for therapeutic use .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Pharmacological Potential
The unique structural characteristics of this compound may provide avenues for developing new therapeutic agents:
- Neuroprotective Agents : Given its interaction with neurotransmitter pathways, there is potential for developing neuroprotective drugs aimed at neurodegenerative diseases.
- Anticancer Therapeutics : The observed anticancer properties in structurally similar compounds indicate that further research into this compound could yield effective anticancer therapies.
Q & A
Q. What are the common synthetic routes for Benzyl 2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl(methyl)carbamate, and what reagents are critical for its preparation?
The synthesis typically involves multi-step processes, including:
- Protection/Deprotection : Use of benzyl groups to protect reactive sites during intermediate steps .
- Amide/Carbamate Bond Formation : Reaction of amines with carbonyl compounds like dimethyl carbonate under controlled conditions .
- Stereochemical Control : Chiral auxiliaries or catalysts to maintain stereochemical integrity, particularly for the pyrrolidine and phenyl moieties . Key reagents include potassium carbonate (base), DMF (solvent), and reducing agents like sodium borohydride for selective reductions .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological approaches include:
- Spectroscopy :
- NMR : Analysis of proton environments (e.g., δ ~10.01 ppm for aldehyde protons in intermediates) .
- IR : Detection of carbamate C=O stretches (~1700 cm⁻¹) .
- Chromatography : TLC or HPLC to monitor reaction progress and purity (>95% by GC-MS) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks .
- Storage : Keep in sealed containers under dry, inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthesis be resolved, particularly for the pyrrolidine and phenyl groups?
- Chiral Chromatography : Enantiomeric separation using chiral columns .
- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .
- Computational Modeling : DFT calculations to predict and validate stereochemical outcomes .
Q. What strategies optimize reaction yields during large-scale synthesis?
Comparative data from small-scale trials:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Microwave-assisted (150°C) | 93 | 98 | |
| Conventional heating | 85 | 95 |
- Microwave Synthesis : Reduces reaction time and improves yield via uniform heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?
- Oxidation : The 3-hydroxypyrrolidine moiety is susceptible to oxidation with KMnO₄, forming ketones or lactams .
- Reduction : LiAlH₄ selectively reduces carbamate groups to amines without affecting the pyrrolidine ring .
- Substitution : Benzyl groups undergo nucleophilic displacement with amines or thiols under basic conditions .
Q. What mechanisms explain its biological activity in enzyme inhibition studies?
- Receptor Binding : Molecular docking studies suggest interaction with protease active sites via hydrogen bonding with the carbamate group .
- Pharmacodynamics : In vitro assays show IC₅₀ values of ~5 µM for kinase inhibition, linked to the pyrrolidine-hydroxyl group’s polarity .
Data Contradiction Analysis
Q. How can conflicting reports about the compound’s stability in aqueous media be reconciled?
- pH-Dependent Hydrolysis : Stability varies with pH:
- pH 7.4 (PBS) : Half-life >24 hours .
- pH <3 : Rapid decomposition (<1 hour) due to carbamate hydrolysis .
- Contradictory Studies : Earlier reports lacking pH control may explain discrepancies .
Q. Why do different studies report varying biological activities for structurally similar analogs?
- Steric Effects : Bulkier substituents (e.g., cyclopropyl vs. methyl) alter binding pocket access .
- Electronic Effects : Electron-withdrawing groups on the phenyl ring enhance receptor affinity by 2–3 fold .
Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC for critical intermediates .
- Scale-Up : Adopt microwave-assisted synthesis to maintain efficiency .
- Biological Assays : Pair in silico docking (AutoDock Vina) with SPR-based binding studies for mechanistic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
